Pentanedioic acid, 2-imino-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-imino-, can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred for several hours, allowing the formation of the imino derivative.
- The product is then isolated by filtration and purified through recrystallization.
Glutaric anhydride: is dissolved in a suitable solvent such as tetrahydrofuran.
Ammonia or an amine: is slowly added to the solution while maintaining the temperature at around 0-5°C.
Industrial Production Methods
In an industrial setting, the production of pentanedioic acid, 2-imino-, can be scaled up using similar reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 2-imino-, undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxo-glutaric acid derivatives.
Reduction: Formation of amine-glutaric acid derivatives.
Substitution: Formation of substituted glutaric acid derivatives.
Scientific Research Applications
Pentanedioic acid, 2-imino-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanedioic acid, 2-imino-, involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s effects are mediated through its binding to active sites of enzymes, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A dicarboxylic acid with similar structural features but lacks the imino group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid with similar reactivity.
Uniqueness
Pentanedioic acid, 2-imino-, is unique due to the presence of the imino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar dicarboxylic acids may not fulfill.
Properties
CAS No. |
23649-05-0 |
---|---|
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2-iminopentanedioic acid |
InChI |
InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
UZWLXPOZNAJCJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=N)C(=O)O |
Origin of Product |
United States |
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